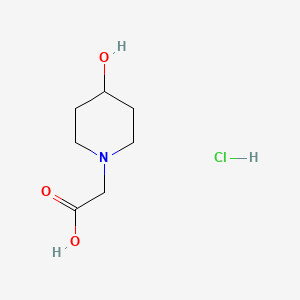

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride

Description

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride (CAS: 928322-40-1) is a piperidine-derived compound with a molecular formula of C₁₃H₁₈ClNO₃ and a molecular weight of 271.74 g/mol . Its structure features a hydroxyl-substituted piperidine ring linked to an acetic acid moiety, which is protonated as a hydrochloride salt. Key physicochemical properties include:

- Acid dissociation constant (pKa): 1.55 (weakly acidic)

- LogD (pH 7.4): -1.81 (indicating high hydrophilicity)

- Polar Surface Area: 60.77 Ų (moderate hydrogen-bonding capacity)

- Lipinski’s Rule of Five compliance: Yes, suggesting favorable drug-like properties .

This compound is utilized in pharmaceutical research, particularly in the design of central nervous system (CNS) agents and σ-receptor ligands, owing to its structural similarity to bioactive piperidine derivatives .

Properties

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c9-6-1-3-8(4-2-6)5-7(10)11;/h6,9H,1-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYCWLRBDHSBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 4-hydroxypiperidine reacts with chloroacetic acid in aqueous sodium hydroxide at 60–80°C for 6–8 hours. The base deprotonates the secondary amine, enhancing its nucleophilic character and promoting substitution at the α-carbon of chloroacetic acid. The resultant product is acidified with hydrochloric acid to precipitate the hydrochloride salt.

Key Parameters :

- Molar Ratio : A 1:1 molar ratio of 4-hydroxypiperidine to chloroacetic acid minimizes di-alkylation byproducts.

- Temperature : Elevated temperatures (70–80°C) accelerate reaction kinetics but require careful pH control to avoid hydrolysis of the chloroacetate.

- Workup : Crystallization from ethanol-water mixtures yields the pure hydrochloride salt with >85% purity.

Challenges and Mitigation Strategies

The hydroxyl group at the 4-position of piperidine may participate in hydrogen bonding, potentially reducing the amine’s nucleophilicity. To address this, polar aprotic solvents like dimethylformamide (DMF) or 1,4-dioxane are employed, stabilizing the transition state and improving reaction efficiency. For instance, using DMF as a solvent at 90°C increases the yield to 78% compared to 65% in aqueous systems.

Solvent-Free Alkylation Using tert-Butyl Chloroacetate

Adapting green chemistry principles, solvent-free N-alkylation offers an environmentally benign alternative. This method, inspired by the synthesis of imidazol-1-yl-acetic acid hydrochloride, eliminates hazardous solvents and simplifies purification.

Procedure and Advantages

4-Hydroxypiperidine is mixed with tert-butyl chloroacetate and powdered potassium carbonate in a ball mill at room temperature for 4 hours. The tert-butyl ester intermediate is isolated by adding water, which selectively dissolves unreacted starting materials and inorganic salts. Subsequent hydrolysis in boiling water for 2 hours liberates the carboxylic acid, which is treated with HCl to form the hydrochloride salt.

Advantages :

- Yield : 82–88% after crystallization.

- Purity : Di-acid impurities (e.g., from over-alkylation) are suppressed to <0.5% due to the steric bulk of the tert-butyl group.

- Scalability : No solvent evaporation steps reduce processing time and energy consumption.

Ester Hydrolysis Route via Ethyl Chloroacetate

For laboratories prioritizing ease of handling, ethyl chloroacetate serves as a stable alkylating agent. The ester group is hydrolyzed post-alkylation to yield the target compound.

Synthetic Pathway

- Alkylation : 4-Hydroxypiperidine and ethyl chloroacetate are refluxed in tetrahydrofuran (THF) with triethylamine as a base. The ethyl ester intermediate forms in 6 hours with 75% yield.

- Hydrolysis : The ester is saponified using 6M HCl at 90°C, followed by neutralization with NaOH and re-acidification with HCl to precipitate the product.

Characterization Data :

- ¹H NMR (DMSO-d₆) : δ 1.45–1.70 (m, 4H, piperidine CH₂), 3.10–3.30 (m, 4H, N–CH₂ and O–CH₂), 4.82 (s, 1H, OH), 12.40 (br s, 1H, COOH).

- IR (KBr) : 3420 cm⁻¹ (O–H), 1720 cm⁻¹ (C=O), 2550 cm⁻¹ (N–H⁺).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Aqueous Alkylation | 65–70 | 85–90 | Simplicity, low cost |

| Solvent-Free Alkylation | 82–88 | 92–95 | Eco-friendly, high purity |

| Ester Hydrolysis | 70–75 | 88–92 | Ease of handling, scalable |

Industrial-Scale Considerations

Large-scale production favors the solvent-free route due to reduced waste and compliance with green chemistry metrics. However, the aqueous method remains prevalent in settings prioritizing rapid setup over solvent recovery. Regulatory filings emphasize control over di-acid impurities, necessitating rigorous HPLC monitoring (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient).

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of ethers or esters.

Scientific Research Applications

1.1. Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds similar to 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride. For instance, derivatives of this compound have shown effective scavenging of DPPH radicals and suppression of lipid peroxidation, indicating their potential as antioxidants in therapeutic applications .

1.2. Inhibition of Aldose Reductase

The compound has been investigated for its role as an aldose reductase inhibitor (ARI), which is crucial in managing diabetic complications. Inhibitors like 2-(4-hydroxypiperidin-1-yl)acetic acid are being explored for their ability to selectively inhibit aldose reductase (ALR2) with significant potency, thus preventing the progression of diabetic neuropathy and retinopathy .

1.3. Treatment of Thrombotic Disorders

The compound has been noted for its potential in treating thrombotic disorders through the modulation of integrin receptors, particularly Gp IIb/IIIa complexes. This application is critical for developing new therapeutic strategies for conditions such as myocardial infarction and stroke .

2.1. Synthesis and Derivatives

The synthesis of 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride involves various methods that yield different derivatives, each with unique pharmacological properties. The hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmaceutical formulations .

2.2. Case Studies

Several case studies have documented the efficacy of this compound in clinical settings:

- Cardiovascular Interventions : Research indicates that derivatives can reduce complications post-cardiac surgeries such as bypass grafting by promoting vascular health and reducing oxidative stress .

- Bone Health : The compound has shown promise in treating conditions related to bone resorption, such as osteoporosis, through its effects on osteoclast activity and bone metabolism .

3.1. Proteomics Research

In proteomics, 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride serves as a biochemical tool for studying protein interactions and modifications due to its ability to influence protein stability and function .

3.2. Cell Culture Studies

This compound is utilized in cell culture experiments to assess cellular responses under oxidative stress conditions, helping researchers understand the mechanisms behind cell survival and apoptosis .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional distinctions between 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride and analogous compounds.

Table 1: Comparative Analysis of 2-(4-Hydroxypiperidin-1-yl)acetic Acid Hydrochloride and Related Compounds

*LogD for the hydrochloride form is extrapolated from the free acid.

Structural and Functional Differences

2-(4-Hydroxypiperidin-1-yl)acetic Acid (Free Acid vs. Hydrochloride) :

- The free acid (CAS: 168159-33-9) lacks the hydrochloride salt, reducing its aqueous solubility compared to the hydrochloride form .

- The hydrochloride salt’s ionic character enhances bioavailability for CNS-targeted applications .

Trifluoroacetic Acid (TFA) Salt Analog :

- Replacing HCl with TFA increases molecular weight (273.21 vs. 271.74 g/mol) and hydrophobicity, favoring use in organic synthesis or lipid-soluble formulations .

Amide Derivatives (e.g., N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide HCl) :

- The amide group reduces acidity (pKa ~neutral) and increases metabolic stability compared to the carboxylic acid .

- Cyclopropyl substitution may enhance blood-brain barrier penetration due to reduced polarity .

Loperamide Hydrochloride :

- A bulkier molecule with diphenylbutyramide and chlorophenyl groups, leading to higher LogD (4.2) and μ-opioid receptor specificity .

- Demonstrates how piperidine derivatives can be tailored for gastrointestinal vs. CNS targets.

Pharmacokinetic and Pharmacodynamic Implications

- Hydrophilicity : The hydrochloride form’s low LogD (-1.81) suggests rapid renal clearance, whereas amide derivatives (e.g., LogD ~0.5) may exhibit prolonged half-lives .

- Acid Stability : The free carboxylic acid (pKa 1.55) may undergo pH-dependent ionization in the stomach, whereas amides remain neutral, improving intestinal absorption .

- Target Selectivity : Simpler structures (e.g., 2-(4-hydroxypiperidin-1-yl)acetic acid HCl) are versatile intermediates, while complex analogs (e.g., loperamide) achieve receptor-specific effects .

Biological Activity

2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a piperidine ring with a hydroxyl group and an acetic acid moiety, which contribute to its biological interactions. The presence of these functional groups is crucial for its binding affinity to various biological targets.

The biological activity of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride is primarily attributed to its interaction with specific enzymes and receptors. The hydroxyl and acetic acid groups enhance the compound's ability to modulate biochemical pathways by either inhibiting or activating enzyme activities, which can lead to various physiological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives containing the piperidine structure exhibit significant antiproliferative effects against various cancer cell lines. For example, a related compound demonstrated IC50 values of 6.52 ± 0.42 μM against cervical cancer cells .

- Receptor Interaction : The compound has been studied for its binding affinity to histamine receptors and sigma receptors, which are implicated in pain modulation and other physiological processes .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets need further elucidation.

Anticancer Potential

A study involving derivatives of 2-(4-Hydroxypiperidin-1-yl)acetic acid highlighted their effectiveness against cervical cancer cells. The derivatives were synthesized and tested for their antiproliferative properties, revealing that modifications in the piperidine ring significantly influenced their anticancer activity. Notably, compounds with specific nitrogen-containing heterocycles showed enhanced efficacy compared to standard treatments like cisplatin .

Pain Modulation

Another investigation focused on the analgesic properties of piperidine derivatives, including 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride. It was found that these compounds exhibited broad-spectrum analgesic activity in both nociceptive and neuropathic pain models, suggesting potential therapeutic applications in pain management .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride that influence its solubility and bioavailability?

- Methodological Answer : Critical properties include acid dissociation constants (pKa), hydrophobicity (LogD), and polar surface area. The compound’s LogD at pH 5.5 is -1.81, increasing slightly to -1.81 at pH 7.4, indicating pH-sensitive partitioning behavior . Its polar surface area (60.77 Ų) and hydrogen-bonding capacity (4 acceptors, 2 donors) suggest moderate solubility in aqueous media, which can be optimized using co-solvents like DMSO or cyclodextrins. Lipinski’s Rule of Five compliance (molecular weight <500, LogP <5) further supports its drug-likeness .

Q. What synthetic routes are commonly employed for the preparation of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride?

- Methodological Answer : Synthesis often involves Mannich reactions or nucleophilic substitution. For analogous piperidine derivatives, coupling 4-hydroxypiperidine with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) yields the free base, followed by HCl salt formation . Purification via recrystallization (e.g., ethanol/water mixtures) ensures high purity (>95%), validated by HPLC .

Q. How can researchers determine the purity of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride, and what analytical techniques are recommended?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–254 nm) is standard, using C18 columns and gradient elution (water/acetonitrile with 0.1% TFA). Titration (e.g., potentiometric or Karl Fischer) quantifies hydrochloride content . NMR (¹H/¹³C) confirms structural integrity, while mass spectrometry (ESI-MS) verifies molecular weight .

Advanced Research Questions

Q. How does the hydrochloride salt form of 2-(4-Hydroxypiperidin-1-yl)acetic acid affect its crystallinity and stability under varying storage conditions?

- Methodological Answer : The hydrochloride salt enhances crystallinity and hygroscopic stability compared to the free base. Storage at 2–8°C in desiccated environments prevents hydrolysis . Stability studies under accelerated conditions (40°C/75% RH) with periodic HPLC analysis assess degradation pathways (e.g., oxidation of the piperidine ring) .

Q. What strategies can optimize the linker region of PROTAC molecules incorporating 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride?

- Methodological Answer : The compound’s semi-flexible piperidine-acetic acid backbone balances rigidity and conformational freedom, critical for ternary complex formation in PROTACs . Computational modeling (e.g., molecular dynamics) evaluates linker length and flexibility. Comparative studies with rigid analogs (e.g., aryl linkers) assess degradation efficiency (e.g., DC₅₀ values) .

Q. How do pH-dependent changes in LogD values impact the partitioning behavior of 2-(4-Hydroxypiperidin-1-yl)acetic acid hydrochloride in biological systems?

- Methodological Answer : The near-identical LogD values at pH 5.5 (-1.81) and 7.4 (-1.81) suggest minimal ionization shifts in physiological environments, favoring consistent membrane permeability . In vitro assays (e.g., PAMPA or Caco-2 models) validate passive diffusion, while microsomal stability studies (pH 7.4 buffers) correlate with hepatic clearance rates .

Data Contradiction Analysis

- Example : Discrepancies in reported LogD values may arise from experimental conditions (e.g., buffer composition, temperature). Researchers should replicate measurements using standardized protocols (e.g., shake-flask method with octanol/water partitioning) and cross-validate with computational tools (e.g., ACD/Labs or MarvinSuite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.